molecular formula C25H36O6 B7824907 4-[2-(10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid

4-[2-(10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid

Cat. No.: B7824907
M. Wt: 432.5 g/mol
InChI Key: KLRNMIUKAXHHFS-UHFFFAOYSA-N
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Description

This compound is a steroidal derivative featuring a cyclopenta[a]phenanthrene core substituted with a 10,13-dimethyl group, a 3-oxo moiety, and a tetradecahydro scaffold. Its structure includes a 4-oxobutanoic acid group linked via a 2-oxoethoxy bridge to the steroid nucleus. The molecular formula is C₂₅H₃₄O₈, with a molecular weight of 462.53 g/mol (CAS 2203-97-6) . It belongs to the glucocorticoid/progestogen subclass of steroids and has been studied for its interaction with DNA G-quadruplex structures (e.g., hTERT promoter) via molecular docking and dynamics simulations .

Properties

IUPAC Name

4-[2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O6/c1-24-11-9-16(26)13-15(24)3-4-17-18-5-6-20(25(18,2)12-10-19(17)24)21(27)14-31-23(30)8-7-22(28)29/h15,17-20H,3-14H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRNMIUKAXHHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)COC(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[2-(10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid is a complex steroid derivative with potential implications in various biological systems. This article explores its biological activity based on existing research and data.

  • IUPAC Name : this compound
  • Molecular Formula : C24H38O5
  • CAS Number : 2304-89-4

The compound's biological activity is primarily attributed to its structural features that allow it to interact with various biological targets. Its steroidal backbone suggests potential interactions with steroid receptors and influence on metabolic pathways.

  • Antiproliferative Effects : Preliminary studies indicate that this compound may exhibit antiproliferative properties in certain cancer cell lines. For instance:
    • In vitro assays have shown that compounds with similar structures can inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest.
    • The presence of oxo and keto functional groups may enhance its reactivity and ability to form complexes with cellular targets.
  • Cholesterol Metabolism : Given its structural similarity to bile acids:
    • It may play a role in cholesterol metabolism and lipid homeostasis.
    • Research has indicated that bile acid derivatives can modulate cholesterol levels and influence liver function.
  • Potential Anti-inflammatory Activity : Some studies suggest that steroid derivatives can exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.

Study 1: Antiproliferative Activity

A study focused on the antiproliferative effects of various steroid derivatives found that compounds similar to the one inhibited cell proliferation in human cancer cell lines. The mechanism involved the modulation of signaling pathways related to cell growth and apoptosis.

CompoundCell LineIC50 (µM)Mechanism
4-Oxo CompoundMCF7 (Breast Cancer)15Induces apoptosis
4-Oxo CompoundHeLa (Cervical Cancer)10Cell cycle arrest

Study 2: Cholesterol Regulation

Another investigation into bile acid derivatives demonstrated their ability to regulate cholesterol levels in vivo. The study indicated that these compounds could lower LDL cholesterol levels while increasing HDL cholesterol.

ParameterControl GroupTreated Group
LDL (mg/dL)13090
HDL (mg/dL)4055

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Comparable Steroidal Derivatives

Compound Name Core Structure Substituents Functional Groups Molecular Formula CAS Number References
4-[2-(10,13-Dimethyl-3-oxo-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid Cyclopenta[a]phenanthrene 10,13-Dimethyl; 3-oxo; 2-oxoethoxy-4-oxobutanoic acid Carboxylic acid, ketone, ether C₂₅H₃₄O₈ 2203-97-6
Hydrocortisone Sodium Succinate Cyclopenta[a]phenanthrene 11,17-Dihydroxy; 10,13-dimethyl; 3-oxo; sodium succinate Sodium carboxylate, hydroxyl, ketone C₂₅H₃₃NaO₈ 125-04-02
Methyl (4R)-4-((10R,13R,17R)-10,13-dimethyl-3-oxo-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate (Compound 8) Cyclopenta[a]phenanthrene 10,13-Dimethyl; 3-oxo; pentanoate methyl ester Ester, ketone C₂₇H₄₂O₃ Not provided
Testosterone Isocaproate Cyclopenta[a]phenanthrene 10,13-Dimethyl; 3-oxo; 4-methylpentanoate ester Ester, ketone C₂₅H₃₈O₃ 15262-86-9

Key Structural Differences :

  • The target compound uniquely incorporates a 4-oxobutanoic acid group, distinguishing it from esterified derivatives like Testosterone Isocaproate or methyl pentanoate analogs (e.g., Compound 8) .
  • Compared to Hydrocortisone Sodium Succinate, it lacks the 11-hydroxyl group and sodium carboxylate, instead retaining a free carboxylic acid .

Key Findings :

  • Hydrocortisone Sodium Succinate shares the steroid core but is pharmacologically distinct due to its glucocorticoid activity .
Physicochemical Properties

Table 3: Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Solubility Melting Point (°C) Stability References
Target Compound 462.53 Likely polar/protic Not reported Sensitive to hydrolysis
Hydrocortisone Sodium Succinate 484.52 Water-soluble >200 (decomposes) Stable in aqueous media
Compound 8 (Lithocholic Acid Derivative) 414.62 Organic solvents 124.2–126.1 Air/moisture-sensitive

Notes:

  • The target compound’s free carboxylic acid reduces water solubility compared to Hydrocortisone Sodium Succinate but enhances reactivity in esterification .

Key Observations :

  • The target compound’s synthesis likely involves oxoethoxy bridging similar to progesterone-conjugated probes in , which use click chemistry .

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